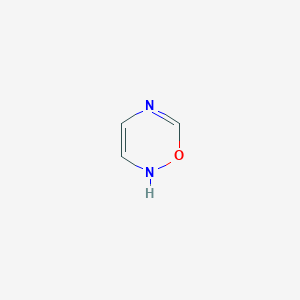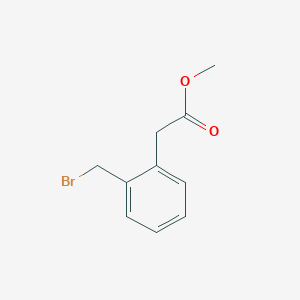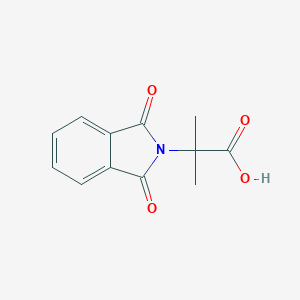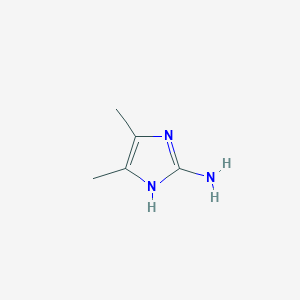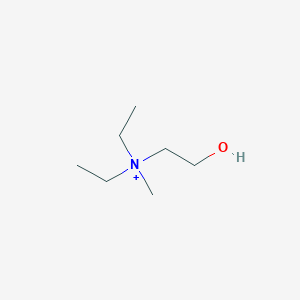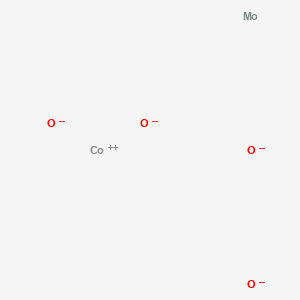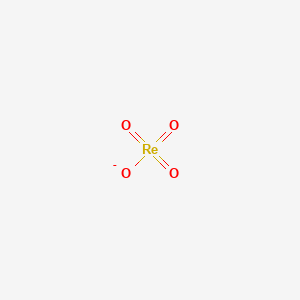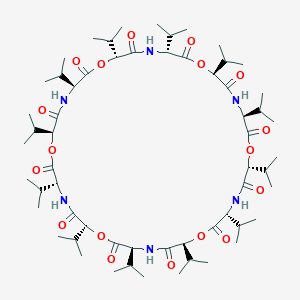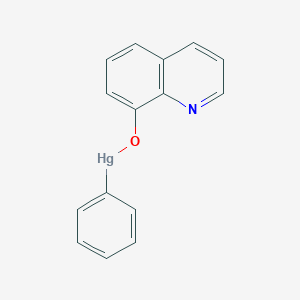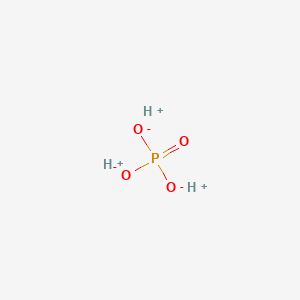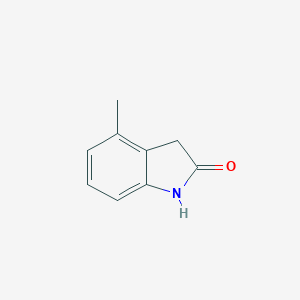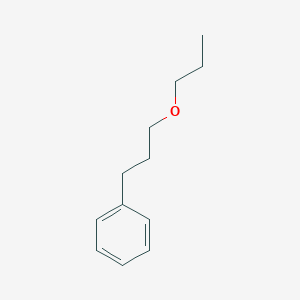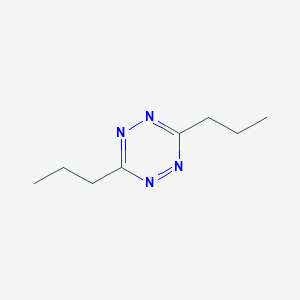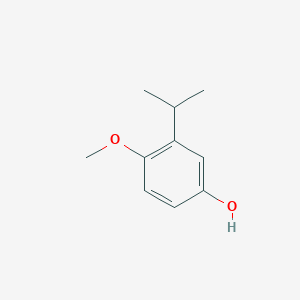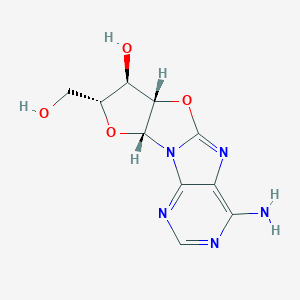
Carbocyclic arabinosyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbocyclic arabinosyladenine (CARA), also known as carbovir, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. CARA is a carbocyclic analog of the naturally occurring nucleoside, 2'-deoxyadenosine, which is an essential component of DNA and RNA. The unique structure of CARA allows it to inhibit the replication of viruses, making it a promising candidate for the treatment of viral infections.
Mecanismo De Acción
The mechanism of action of CARA involves its incorporation into viral DNA or RNA, which disrupts the normal replication process. CARA is a nucleoside analog, which means that it mimics the structure of natural nucleosides, but with slight modifications that prevent further replication. Once incorporated into the viral genome, CARA acts as a chain terminator, preventing further replication and ultimately leading to the death of the virus.
Efectos Bioquímicos Y Fisiológicos
CARA has a range of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune function. CARA has been shown to be well-tolerated in humans, with few adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CARA is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of viral infections. In addition, CARA has been shown to have potential applications in cancer therapy. However, there are also limitations to the use of CARA in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for research on CARA, including the development of new synthetic methods for the compound, the investigation of its potential applications in combination therapy with other antiviral or anticancer agents, and the exploration of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the optimal dosing and administration of CARA for different indications, as well as its potential long-term effects on human health.
Métodos De Síntesis
The synthesis of CARA involves several steps, starting with the conversion of 2'-deoxyadenosine to its corresponding carbocyclic derivative. This is achieved through a series of chemical reactions, including a ring-closing metathesis reaction, which forms the carbocyclic ring. The resulting compound is then modified to create the final product, carbocyclic arabinosyladenine.
Aplicaciones Científicas De Investigación
CARA has been extensively studied for its potential therapeutic applications, particularly in the treatment of viral infections. Research has shown that CARA is effective against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, CARA has been shown to have potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
13089-44-6 |
|---|---|
Nombre del producto |
Carbocyclic arabinosyladenine |
Fórmula molecular |
C10H11N5O4 |
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
(11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol |
InChI |
InChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1 |
Clave InChI |
MQMVTEZRMYGLFD-FJFJXFQQSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)OC3=N2)N |
SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |
SMILES canónico |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |
Sinónimos |
C-ara-A carbocyclic arabinofuranosyladenine carbocyclic arabinosyladenine cyclaradine cyclic arabinosyladenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



